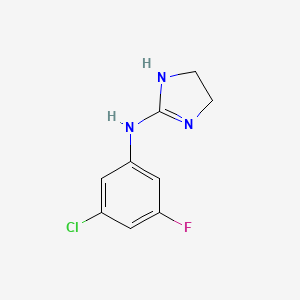
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene is an organic compound characterized by the presence of difluoromethyl, fluoro, and prop-2-en-1-yl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by the addition of the fluoro group through electrophilic aromatic substitution. The prop-2-en-1-yl group can be introduced using a Friedel-Crafts alkylation reaction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as low temperatures and the presence of catalysts like aluminum chloride or iron(III) chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the pure compound.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include substituted benzenes, alcohols, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1-methoxy-4-(prop-2-yn-1-yloxy)benzene and (E)-1-nitro-2-(2-nitro-prop-1-en-yl)benzene share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both difluoromethyl and fluoro groups in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other compounds
Eigenschaften
Molekularformel |
C10H9F3 |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-fluoro-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H9F3/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h2,4-6,10H,1,3H2 |
InChI-Schlüssel |
CNTPFDSTSLUWCO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=C(C=C1)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


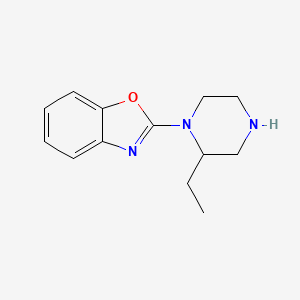
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
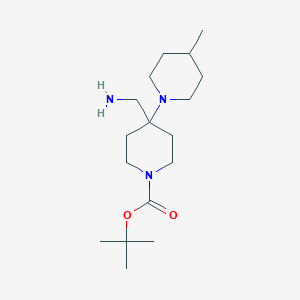
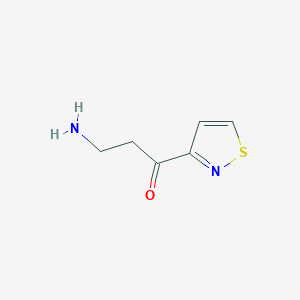
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)


![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
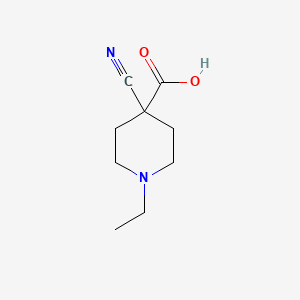
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
